
2-(Trichloro-lambda~4~-sulfanyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trichloro-lambda~4~-sulfanyl)phenol: is an organosulfur compound characterized by the presence of a phenol group substituted with a trichloromethylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloro-lambda~4~-sulfanyl)phenol typically involves the chlorination of phenol followed by the introduction of the trichloromethylthio group. One common method is as follows:
Chlorination of Phenol: Phenol is reacted with chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,4,6-trichlorophenol.
Introduction of Trichloromethylthio Group: The 2,4,6-trichlorophenol is then treated with trichloromethylthiolating agents, such as trichloromethylthiol chloride, under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of phenol are chlorinated using industrial chlorinators.
Continuous Flow Reactors:
化学反応の分析
Types of Reactions
2-(Trichloro-lambda~4~-sulfanyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloromethylthio group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
科学的研究の応用
2-(Trichloro-lambda~4~-sulfanyl)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Trichloro-lambda~4~-sulfanyl)phenol involves its interaction with molecular targets such as enzymes and cellular membranes. The trichloromethylthio group can disrupt cellular processes by:
Inhibiting Enzymes: The compound can bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.
Disrupting Membranes: The lipophilic nature of the compound allows it to integrate into and disrupt cellular membranes, leading to cell lysis.
類似化合物との比較
Similar Compounds
2,4,6-Trichlorophenol: Similar structure but lacks the trichloromethylthio group.
Triclosan: Contains a similar phenol structure with chlorinated substituents but has different functional groups.
Uniqueness
2-(Trichloro-lambda~4~-sulfanyl)phenol is unique due to the presence of the trichloromethylthio group, which imparts distinct chemical properties and reactivity compared to other chlorinated phenols. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
94728-15-1 |
|---|---|
分子式 |
C6H5Cl3OS |
分子量 |
231.5 g/mol |
IUPAC名 |
2-(trichloro-λ4-sulfanyl)phenol |
InChI |
InChI=1S/C6H5Cl3OS/c7-11(8,9)6-4-2-1-3-5(6)10/h1-4,10H |
InChIキー |
WGCSYPPIOCBFBR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)O)S(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


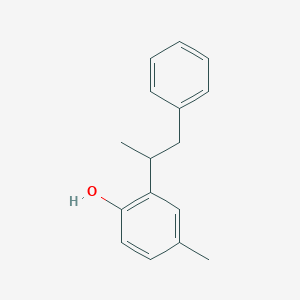

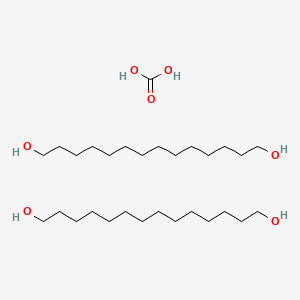
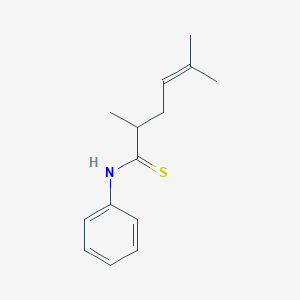
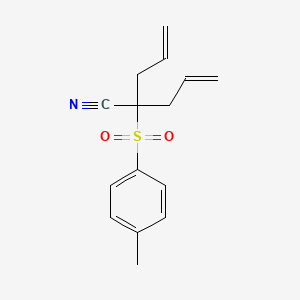


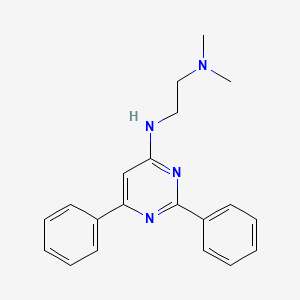

![N-[(4-tert-Butylphenyl)methoxy]benzamide](/img/structure/B14356762.png)
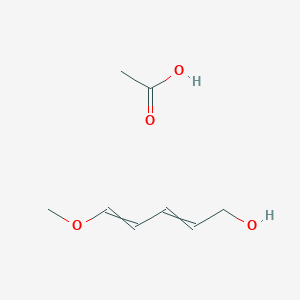

![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)
![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
